molecular formula C6H7ClN2O3S B3124022 4-Chloro-5-methoxy-2-methylsulfonylpyrimidine CAS No. 31464-64-9

4-Chloro-5-methoxy-2-methylsulfonylpyrimidine

Cat. No.: B3124022
CAS No.: 31464-64-9
M. Wt: 222.65 g/mol
InChI Key: CNNXZGUVUFASJB-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-methylsulfonylpyrimidine (CAS: 698-33-9) is a halogenated pyrimidine derivative featuring a chloro group at position 4, a methoxy group at position 5, and a methylsulfonyl group at position 2. Pyrimidines are critical in medicinal chemistry due to their role as bioisosteres for aromatic heterocycles in drug design. The methylsulfonyl group enhances electrophilicity at adjacent positions, making the compound reactive in nucleophilic substitution reactions, while the methoxy group contributes steric and electronic effects .

Properties

IUPAC Name

4-chloro-5-methoxy-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c1-12-4-3-8-6(9-5(4)7)13(2,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNXZGUVUFASJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80783980
Record name 4-Chloro-2-(methanesulfonyl)-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80783980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31464-64-9
Record name 4-Chloro-2-(methanesulfonyl)-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80783980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-methylsulfonylpyrimidine typically involves the chlorination of 5-methoxy-2-methylsulfonylpyrimidine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-methylsulfonylpyrimidine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2, 4, and 5, which influence reactivity, stability, and applications.

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
4-Chloro-5-methoxy-2-methylpyrimidine (698-33-9) Cl (4), OCH₃ (5), SO₂CH₃ (2) C₆H₇ClN₂O₃S 222.65 High electrophilicity at C4; used in Suzuki couplings
4,6-Dichloro-5-methoxypyrimidine (5018-38-2) Cl (4,6), OCH₃ (5) C₅H₄Cl₂N₂O 193.01 Crystal lattice stabilized by Cl···N interactions; precursor for antitumor agents
4-Chloro-5-fluoro-2-methoxypyrimidine (1801-06-5) Cl (4), F (5), OCH₃ (2) C₅H₄ClFN₂O 162.55 Fluorine enhances electrophilicity; agrochemical intermediate
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (325780-94-7) Cl (4), CH₃ (5), SO₂CH₃ (2) C₆H₇ClN₂O₂S 206.65 Methyl at C5 reduces steric hindrance; higher solubility in organic solvents

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound increases electrophilicity at C4 compared to analogs with methylsulfanyl (S–CH₃) or methoxy groups (OCH₃). This makes it more reactive in nucleophilic aromatic substitutions (e.g., aminations) .
  • Methoxy vs. Fluoro : Replacing methoxy (OCH₃) with fluorine (F) at position 5 (as in CAS 1801-06-5) reduces electron-donating effects, lowering resonance stabilization and increasing halogen reactivity .
  • Steric Effects : The methyl group at C5 in CAS 325780-94-7 reduces steric hindrance compared to bulkier substituents, facilitating reactions at C4 .

Physical and Crystallographic Properties

  • Crystallinity : 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions (3.09–3.10 Å), enhancing thermal stability . In contrast, the methylsulfonyl group in the target compound may promote hydrogen bonding via sulfonyl oxygen, affecting solubility .
  • Density and Solubility : The density of methylsulfonyl-containing analogs (e.g., 1.416 g/cm³ for CAS 325780-94-7) is higher than methoxy or fluoro derivatives due to the sulfonyl group’s polar nature .

Biological Activity

4-Chloro-5-methoxy-2-methylsulfonylpyrimidine (CAS No. 31464-64-9) is a heterocyclic compound characterized by its unique molecular structure, which includes a chloro group, a methoxy group, and a methylsulfonyl moiety. The molecular formula is C₆H₇ClN₂OS, with a molecular weight of approximately 190.652 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound's chloro and methoxy groups facilitate hydrogen bonding and hydrophobic interactions with proteins and enzymes, while the methylsulfonyl group enhances its electrophilic character, allowing it to participate in various biochemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulators. The presence of the methylsulfonyl group is thought to enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Comparative Activity

In comparison to similar compounds, such as other pyrimidine derivatives, this compound demonstrates enhanced selectivity and potency against certain cancer cell lines. This suggests that the specific arrangement of functional groups contributes significantly to its biological efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results indicated that the compound effectively inhibited bacterial growth at relatively low concentrations, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were tested on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability in a dose-dependent manner.

Concentration (µM) Cell Viability (%)
0100
1085
2570
5050

These findings suggest that higher concentrations of the compound lead to significant reductions in cell viability, indicating its potential as an anticancer therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-methoxy-2-methylsulfonylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methoxy-2-methylsulfonylpyrimidine

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